![molecular formula C17H12N2O B2654278 4-Phenoxypyrrolo[1,2-a]quinoxaline CAS No. 338401-27-7](/img/structure/B2654278.png)

4-Phenoxypyrrolo[1,2-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

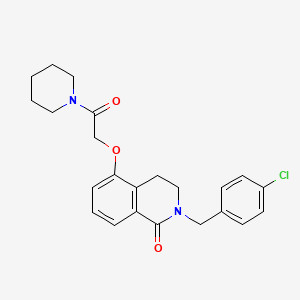

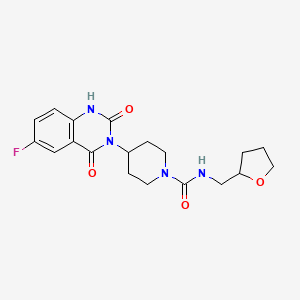

4-Phenoxypyrrolo[1,2-a]quinoxaline is a chemical compound with the molecular formula C17H12N2O . It belongs to the class of nitrogen-containing heterocyclic compounds known as quinoxalines .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, has been extensively studied . The synthesis can be achieved through various methods, including transition-metal-free synthesis . The construction of the pyrrolo[1,2-a]quinoxaline system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .Molecular Structure Analysis

The molecular structure of 4-Phenoxypyrrolo[1,2-a]quinoxaline consists of a benzene ring fused to a pyrazine ring . The average mass of the molecule is 260.290 Da, and the monoisotopic mass is 260.094971 Da .Chemical Reactions Analysis

Quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, can undergo various chemical reactions . In these reactions, the quinoxaline derivative directly or indirectly fulfills the function of a 1,3-dipolar compound, determining the path to the formation of the final product .Wissenschaftliche Forschungsanwendungen

Antiparasitic Agents

Pyrrolo[1,2-a]quinoxalines have been studied as antiparasitic agents. They have shown potential in combating diseases like malaria and Leishmaniasis .

Antifungal Activity

Derivatives of pyrrolo[1,2-a]quinoxalines have demonstrated antifungal activity, making them a subject of interest in the development of new antifungal drugs .

Ligands of 5-HT3 Receptors

These compounds have been applied as ligands of 5-HT3 receptors. 5-HT3 receptors are a type of serotonin receptor found in the nervous system, and they play a key role in the regulation of various neurological processes .

Inhibitors of Human Protein Kinase CK2 and AKT Kinase

Pyrrolo[1,2-a]quinoxalines have been studied as inhibitors of human protein kinase CK2 and AKT kinase. These kinases are involved in cellular signaling and have implications in several diseases, including cancer .

Enzyme Inhibitors

These compounds have been studied as inhibitors of enzymes RAD51, FAAH, and MAGL. These enzymes are involved in DNA repair, endocannabinoid signaling, and lipid metabolism respectively .

Analgesic Activity

Some derivatives of pyrrolo[1,2-a]quinoxalines have shown to possess analgesic (pain-relieving) properties .

Antileukemic Activity

These compounds have been studied for their antileukemic activity, making them potential candidates for the development of new leukemia treatments .

Tuberculostatic Activity

Pyrrolo[1,2-a]quinoxalines have demonstrated tuberculostatic activity, indicating their potential use in the treatment of tuberculosis .

In addition to these applications, 4-(2-Arylidenehydrazinyl)pyrrolo-[1,2-a]quinoxalines have been used as fluorescent probes . This wide range of applications provides motivation for synthetic chemists to develop new, simple methods for the preparation of pyrrolo[1,2-a]quinoxaline derivatives .

Safety and Hazards

While specific safety and hazard information for 4-Phenoxypyrrolo[1,2-a]quinoxaline was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Zukünftige Richtungen

Research on quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, is ongoing, with recent advances in transition-metal-free synthesis . Future developments are expected to focus on finding more efficient approaches toward the synthesis of quinoxaline rings and the development of new cytotoxic molecules for the treatment of human cancers .

Eigenschaften

IUPAC Name |

4-phenoxypyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)20-17-16-11-6-12-19(16)15-10-5-4-9-14(15)18-17/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXCMRKISHSDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxypyrrolo[1,2-a]quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)

![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)